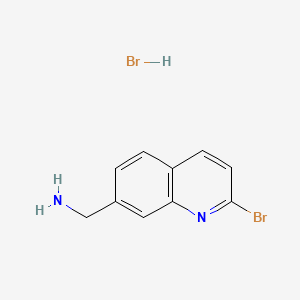
1-(2-Bromoquinolin-7-yl)methanamine hydrobromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Bromoquinolin-7-yl)methanamine hydrobromide is a chemical compound with the molecular formula C10H9BrN2. It is a derivative of quinoline, a heterocyclic aromatic organic compound.
Méthodes De Préparation
The synthesis of 1-(2-Bromoquinolin-7-yl)methanamine hydrobromide typically involves the bromination of quinoline derivatives followed by amination. One common synthetic route includes the bromination of 2-quinolinecarboxaldehyde to form 2-bromoquinoline, which is then subjected to reductive amination with methanamine to yield the desired product . Industrial production methods often employ palladium-catalyzed cross-coupling reactions due to their efficiency and scalability .
Analyse Des Réactions Chimiques
1-(2-Bromoquinolin-7-yl)methanamine hydrobromide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dioxane . Major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
1-(2-Bromoquinolin-7-yl)methanamine hydrobromide has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds.
Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Material Science: It is used in the development of organic semiconductors and other advanced materials.
Mécanisme D'action
The mechanism of action of 1-(2-Bromoquinolin-7-yl)methanamine hydrobromide involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting certain enzymes or receptors, leading to therapeutic effects. The exact pathways and targets depend on the specific application and the structure of the compound .
Comparaison Avec Des Composés Similaires
Similar compounds to 1-(2-Bromoquinolin-7-yl)methanamine hydrobromide include other quinoline derivatives such as:
2-Bromoquinoline: A precursor in the synthesis of various quinoline-based compounds.
7-Quinolinemethanamine: Another derivative with potential biological activities.
Compared to these compounds, this compound is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties .
Propriétés
Formule moléculaire |
C10H10Br2N2 |
|---|---|
Poids moléculaire |
318.01 g/mol |
Nom IUPAC |
(2-bromoquinolin-7-yl)methanamine;hydrobromide |
InChI |
InChI=1S/C10H9BrN2.BrH/c11-10-4-3-8-2-1-7(6-12)5-9(8)13-10;/h1-5H,6,12H2;1H |
Clé InChI |
KFIOYCUXDZDYHE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC2=C1C=CC(=N2)Br)CN.Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl (R)-2-Amino-3-[2-chloro-5-(trifluoromethyl)-3-pyridyl]propanoate](/img/structure/B15302841.png)
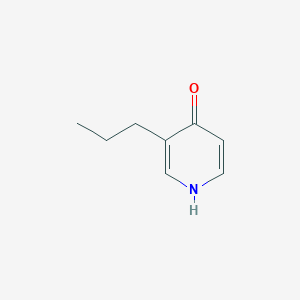
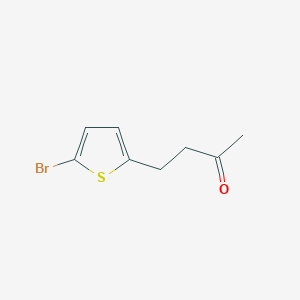

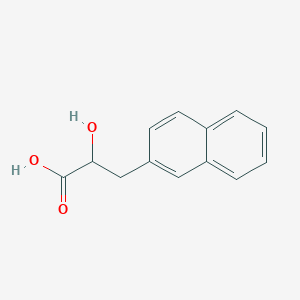
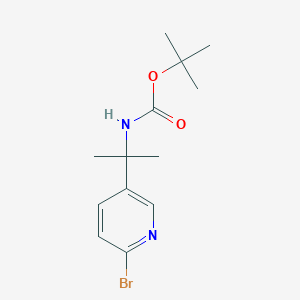
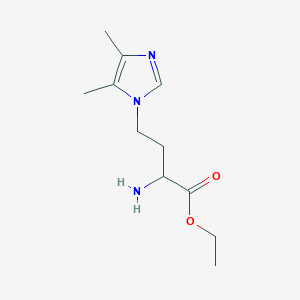
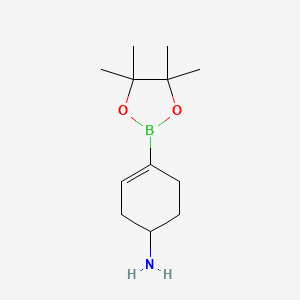
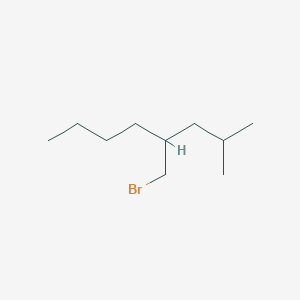
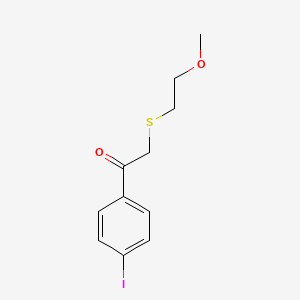
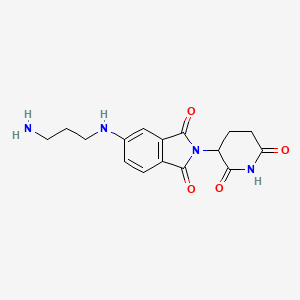
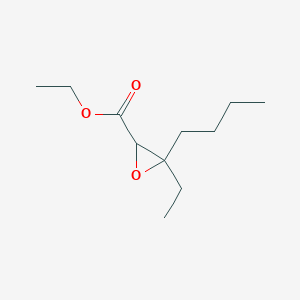
![4-[(3-Bromophenyl)sulfanyl]benzonitrile](/img/structure/B15302923.png)
